molecular formula C12H8Cl3N3O B15215836 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide CAS No. 87847-98-1

2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide

Cat. No.: B15215836
CAS No.: 87847-98-1
M. Wt: 316.6 g/mol
InChI Key: NLEGVFNFBCVDHA-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with N-methyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

87847-98-1

Molecular Formula

C12H8Cl3N3O

Molecular Weight

316.6 g/mol

IUPAC Name

2,4,6-trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C12H8Cl3N3O/c1-18(7-5-3-2-4-6-7)11(19)8-9(13)16-12(15)17-10(8)14/h2-6H,1H3

InChI Key

NLEGVFNFBCVDHA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

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